4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-((2,6-Dimethylmorpholino)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Preparation of 2,6-dimethylmorpholine: This can be synthesized by reacting 2,6-dimethylphenol with morpholine in the presence of a suitable catalyst.
Formation of the sulfonyl intermediate: The 2,6-dimethylmorpholine is then reacted with a sulfonyl chloride to form the sulfonyl intermediate.
Coupling with benzothiazole: The sulfonyl intermediate is then coupled with 4-ethylbenzo[d]thiazol-2-amine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((2,6-Dimethylmorpholino)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-((2,6-Dimethylmorpholino)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole moiety is known to interact with various biological targets, potentially disrupting cellular pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-((2,6-Dimethylmorpholino)sulfonyl)aniline: Shares the morpholine and sulfonyl groups but lacks the benzothiazole moiety.
N-(4-Ethylbenzo[d]thiazol-2-yl)benzamide: Contains the benzothiazole and benzamide groups but lacks the morpholine and sulfonyl groups.
Uniqueness
4-((2,6-Dimethylmorpholino)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the morpholine ring and the benzothiazole moiety allows for a broader range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-4-16-6-5-7-19-20(16)23-22(30-19)24-21(26)17-8-10-18(11-9-17)31(27,28)25-12-14(2)29-15(3)13-25/h5-11,14-15H,4,12-13H2,1-3H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKFVYUHISQPPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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